1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid
Description
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group directly attached to the cyclopropane ring and a methylsulfonyl-substituted phenyl moiety at the 1-position. The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-16(14,15)9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCMLKYAHGSQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Sulfonyl Group Introduction via Oxidation
Thioether Oxidation Pathway
An alternative route involves synthesizing the 4-(methylthio)phenyl analogue first, followed by oxidation to the sulfone.
Steps :
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Cyclopropanation of 4-(methylthio)styrene with ethyl diazoacetate.
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Hydrolysis to 1-[4-(methylthio)phenyl]cyclopropanecarboxylic acid .
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Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the thioether to sulfonyl.
Advantages :
Challenges and Side Reactions
Cyclopropane Ring Stability
The strained cyclopropane ring is prone to opening under acidic/basic conditions. For example, prolonged hydrolysis of esters may degrade the ring. Mitigation involves:
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Using mild saponification conditions (e.g., LiOH in THF/water).
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Avoiding strong protic acids during workup.
Regioselectivity in Cyclopropanation
Steric effects from the methylsulfonyl group may lead to preferential formation of trans-isomers. Catalysts like Rh₂(S-DOSP)₄ improve enantioselectivity but require optimization.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Carbene Insertion | Direct, fewer steps | Diazo compound handling | 60–75% |
| Esterification-Hydrolysis | Scalable, known catalysts | Requires alcohol precursor | 50–65% |
| Thioether Oxidation | Robust oxidation step | Multi-step synthesis | 70–85% |
Industrial-Scale Considerations
Chemical Reactions Analysis
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid with structurally related cyclopropanecarboxylic acid derivatives:
*Estimated based on molecular formula.
†Predicted based on electron-withdrawing effects of –SO₂CH₃ compared to –CF₃ .
Key Observations:
- Acidity : The methylsulfonyl group enhances acidity (lower pKa) compared to methyl (–CH₃) or methoxy (–OCH₃) substituents due to its strong electron-withdrawing nature. This property is critical in drug design, where ionization affects bioavailability .
- Melting Points: Methoxy and methyl derivatives exhibit higher melting points compared to the methylsulfonyl analog, likely due to reduced polarity and stronger crystal packing in non-polar substituents .
- Molecular Weight : The methylsulfonyl derivative has a higher molecular weight (~256.27) than other analogs, impacting pharmacokinetic properties such as metabolic stability.
Biological Activity
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid, also known as EVT-1472900, is a cyclopropane carboxylic acid derivative characterized by a methylsulfonyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.
Chemical Structure and Properties
The molecular formula of this compound is C11H12O4S. It features a cyclopropane ring linked to a carboxylic acid group and a phenyl ring with a methylsulfonyl substituent. The unique structural attributes contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 244.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1759-53-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The methylsulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes critical for various metabolic pathways.
- Protein-Ligand Interactions : It may affect the binding affinity and activity of proteins involved in signaling pathways.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. The inhibition of COX-2 has been linked to anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use as an antimicrobial agent.
- Anticancer Properties : Some studies have explored the anticancer activity of this compound, suggesting that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on COX enzymes, this compound was tested alongside other known inhibitors. The results indicated a significant reduction in COX-2 activity at low micromolar concentrations, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed cross-coupling. For example, ester intermediates (e.g., methyl esters) are hydrolyzed to the carboxylic acid under basic conditions. Key factors include temperature control (e.g., 0–25°C for cyclopropanation), solvent choice (THF or DCM), and catalyst loading (e.g., zinc-silver couple). Purity is optimized via recrystallization or column chromatography .
Q. How is structural integrity confirmed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify cyclopropane ring geometry and substituent positions.
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
- HPLC with UV detection (e.g., C18 column, mobile phase: methanol/buffer) to assess purity (>95%) .
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer : Key properties include:
- Solubility : Poor aqueous solubility (use DMSO or ethanol as stock solvents; test solubility via shake-flask method).
- Stability : Susceptibility to hydrolysis at extreme pH; store at 2–8°C in inert atmospheres.
- pKa : ~4.2 (carboxylic acid group), influencing ionization in biological assays .
Advanced Research Questions
Q. How can contradictory biological activity data across assay systems be resolved?
- Methodological Answer :
- Cross-validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
- Assay optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.
- Control experiments : Include reference inhibitors (e.g., ibuprofen for COX-2) and assess compound stability under assay conditions .
Q. What role does stereochemistry play in target interactions?
- Methodological Answer :
- Enantiomer-specific activity : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and test binding affinity (e.g., SPR or ITC).
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., sulfotransferases). Example finding: The (1R,2S) configuration may enhance hydrogen bonding with catalytic residues .
Q. How to design SAR studies for the methylsulfonyl group’s bioactivity?
- Methodological Answer :
- Analog synthesis : Replace methylsulfonyl with sulfonamide, sulfoxide, or hydrogen.
- Bioactivity testing : Measure IC50 in enzyme inhibition assays (e.g., COX-2).
| Substituent | Enzyme Inhibition (IC50, μM) | Solubility (mg/mL) |
|---|---|---|
| -SO2CH3 | 0.12 | 0.8 |
| -SO2NH2 | 0.45 | 1.2 |
| -H | >10 | 1.5 |
- Data interpretation : Correlate electronic effects (e.g., electron-withdrawing -SO2CH3) with activity .
Q. What in silico approaches predict binding mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
